2'-O-Methylcytidine
Overview
Description
2’-O-Methylcytidine is a nucleoside compound where the 2’-hydroxyl group of the cytidine sugar moiety is substituted with a methoxy group. This modification results in a white crystalline powder that is soluble in water and methanol, slightly soluble in ethanol, and almost insoluble in ether and chloroform . It plays a significant role in the field of medicine, particularly in the research and development of antiviral and antitumor drugs .
Mechanism of Action
Target of Action
2’-O-Methylcytidine primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp is an essential enzyme for the replication of RNA viruses, including Hepatitis C Virus (HCV) . This enzyme catalyzes the synthesis of a new RNA strand complementary to a given RNA template .
Mode of Action
2’-O-Methylcytidine inhibits the RdRp-catalyzed RNA synthesis in a manner that is competitive with substrate nucleoside triphosphate . It acts as a competitive inhibitor of RdRp, thereby disrupting the normal function of this enzyme . This disruption prevents the replication of the RNA virus, effectively inhibiting its life cycle .
Biochemical Pathways
The primary biochemical pathway affected by 2’-O-Methylcytidine is the RNA replication pathway of RNA viruses . By inhibiting RdRp, 2’-O-Methylcytidine prevents the synthesis of new RNA strands, thereby disrupting the replication of the virus . The downstream effects of this disruption include a decrease in viral load and a potential halt in the progression of diseases caused by RNA viruses .
Pharmacokinetics
It is known that 2’-o-methylcytidine is a nucleoside analog, and such compounds are generally well-absorbed and distributed throughout the body . They are metabolized by nucleotide salvage pathways, which may impact their bioavailability .
Result of Action
The primary molecular effect of 2’-O-Methylcytidine’s action is the inhibition of RNA synthesis by RdRp . This results in a decrease in viral RNA production, effectively halting the replication of the virus . On a cellular level, this can prevent the spread of the virus to new cells and may lead to a decrease in viral load .
Action Environment
The efficacy and stability of 2’-O-Methylcytidine, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the patient’s body . .
Biochemical Analysis
Biochemical Properties
2’-O-Methylcytidine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methylation process catalyzed by specific methyltransferase enzymes . This modification enhances the stability of RNA and affects its capacity for nuclear export . The presence of 2’-O-Methylcytidine in RNA can influence the interactions between codons and anticodons, thereby affecting protein synthesis .
Cellular Effects
The presence of 2’-O-Methylcytidine in RNA molecules can have profound effects on cellular processes. It can influence cell function by affecting gene expression and cellular metabolism. For example, it has been found to inhibit viral replication, making it an effective antiviral agent . It can also bind to the response element on DNA, potentially inhibiting protein synthesis in cancer cells .
Molecular Mechanism
At the molecular level, 2’-O-Methylcytidine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can bind to the active site of an enzyme, altering its activity . Furthermore, it can interact with other molecules in the cell, influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-O-Methylcytidine can change over time. It has been observed that the modification is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential role in long-term cellular processes .
Metabolic Pathways
2’-O-Methylcytidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors during these processes
Subcellular Localization
The subcellular localization of 2’-O-Methylcytidine and its effects on activity or function are areas of active research. It is known that RNA modifications, including 2’-O-Methylcytidine, can influence the localization of RNA within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-O-Methylcytidine can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of cytidine. Another method includes the use of methanol in the presence of a catalyst .
Industrial Production Methods: Industrial production often involves the preparation of N4-alkanoyl, aroyl, and aralkanoyl 2’-O-methylcytidine derivatives. These derivatives are useful in the synthesis of oligonucleotides and methylphosphonate oligomers . The process typically includes protecting the reactive groups during synthesis and then removing these protecting groups under non-adverse conditions .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an aqueous or alcoholic solution.
Substitution: Various nucleophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-O-Methylcytidine, while substitution reactions can produce a variety of nucleoside analogs .
Scientific Research Applications
2’-O-Methylcytidine has extensive applications in scientific research:
Comparison with Similar Compounds
- 5-Methylcytidine
- 5-Methyluridine
- 2’-O-Methylguanosine
- 1-Methyladenosine
- 1-Methylguanosine
Comparison: 2’-O-Methylcytidine is unique due to its specific modification at the 2’ position of the ribose sugar, which imparts distinct biochemical properties. Unlike other methylated nucleosides, 2’-O-Methylcytidine is particularly effective in inhibiting RNA-dependent RNA polymerase, making it a valuable tool in antiviral research .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQJGFZUQFYRF-ZOQUXTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943958 | |
Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-72-9 | |
Record name | 2′-O-Methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-O-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-O-METHYLCYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.